3,4-dimethoxy-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a tetrazole ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxyaniline with a suitable cyclopentyl halide under basic conditions to form the cyclopentyl aniline derivative. This intermediate is then reacted with 4-methoxyphenyl tetrazole in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: A simpler analog with similar methoxy groups but lacking the tetrazole and cyclopentyl groups.
4-Methoxyphenyl tetrazole: Contains the tetrazole ring and methoxy group but lacks the aniline and cyclopentyl components.
Cyclopentyl aniline: Features the cyclopentyl and aniline groups but lacks the methoxy and tetrazole functionalities.
Uniqueness
3,4-DIMETHOXY-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C21H25N5O3/c1-27-17-9-7-16(8-10-17)26-20(23-24-25-26)21(12-4-5-13-21)22-15-6-11-18(28-2)19(14-15)29-3/h6-11,14,22H,4-5,12-13H2,1-3H3 |
InChI Key |
BKXKKEZLIINREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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